molecular formula C13H9F3OS B13139500 Phenyl[4-(trifluoromethyl)phenyl] sulfoxide

Phenyl[4-(trifluoromethyl)phenyl] sulfoxide

Cat. No.: B13139500
M. Wt: 270.27 g/mol
InChI Key: GJBIOTCDRZYLOR-UHFFFAOYSA-N
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Description

1-(Phenylsulfinyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenylsulfinyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfinyl)-4-(trifluoromethyl)benzene typically involves the introduction of the trifluoromethyl group and the phenylsulfinyl group onto a benzene ring. One common method is the radical trifluoromethylation of phenylsulfinyl benzene derivatives. This process often employs reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfinyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Phenylsulfinyl)-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Phenylsulfinyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

    1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene: Similar structure but with a sulfone group instead of a sulfoxide.

    1-(Phenylthio)-4-(trifluoromethyl)benzene: Contains a sulfide group instead of a sulfoxide.

    4-(Trifluoromethyl)benzenesulfonamide: Features a sulfonamide group attached to the benzene ring

Uniqueness: 1-(Phenylsulfinyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the phenylsulfinyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the phenylsulfinyl group provides additional reactivity and versatility in chemical transformations .

Properties

Molecular Formula

C13H9F3OS

Molecular Weight

270.27 g/mol

IUPAC Name

1-(benzenesulfinyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C13H9F3OS/c14-13(15,16)10-6-8-12(9-7-10)18(17)11-4-2-1-3-5-11/h1-9H

InChI Key

GJBIOTCDRZYLOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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